
Methanamine, N,N-dimethyl-, sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylamine sulfate is an organic compound with the chemical formula (CH₃)₃N·H₂SO₄. It is a salt formed from the reaction of trimethylamine and sulfuric acid. Trimethylamine sulfate is known for its strong fishy odor and is commonly used in various industrial applications, including as a precursor in the synthesis of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylamine sulfate can be synthesized through the direct reaction of trimethylamine with sulfuric acid. The reaction is typically carried out under controlled conditions to ensure the complete formation of the salt:
(CH3)3N+H2SO4→(CH3)3N⋅H2SO4
Industrial Production Methods: In industrial settings, trimethylamine sulfate is produced by reacting trimethylamine gas with concentrated sulfuric acid. The reaction is exothermic and requires careful temperature control to prevent decomposition. The resulting product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Trimethylamine sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trimethylamine N-oxide.
Reduction: It can be reduced to form trimethylamine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Alkyl halides or other electrophiles.
Major Products:
Oxidation: Trimethylamine N-oxide.
Reduction: Trimethylamine.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
Trimethylamine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the production of other chemicals.
Biology: Studied for its role in the metabolism of trimethylamine and its impact on gut microbiota.
Medicine: Investigated for its potential role in cardiovascular diseases due to its conversion to trimethylamine N-oxide.
Industry: Utilized in the production of surfactants, disinfectants, and other industrial chemicals.
Mechanism of Action
Trimethylamine sulfate exerts its effects primarily through its conversion to trimethylamine and subsequently to trimethylamine N-oxide by liver enzymes. This conversion involves the enzyme flavin-containing monooxygenase. Trimethylamine N-oxide has been implicated in various biological processes, including inflammation and atherosclerosis, by activating specific signaling pathways such as nuclear factor kappa B (NF-κB) and NOD-like receptor protein 3 (NLRP3) inflammasome .
Comparison with Similar Compounds
Trimethylamine N-oxide: A metabolite of trimethylamine with similar biological effects.
Choline: A dietary precursor of trimethylamine.
Betaine: Another dietary precursor of trimethylamine.
Uniqueness: Trimethylamine sulfate is unique in its ability to serve as a direct precursor to trimethylamine and trimethylamine N-oxide. Its strong fishy odor and reactivity with various reagents make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
54272-30-9 |
|---|---|
Molecular Formula |
C3H11NO4S |
Molecular Weight |
157.19 g/mol |
IUPAC Name |
N,N-dimethylmethanamine;sulfuric acid |
InChI |
InChI=1S/C3H9N.H2O4S/c1-4(2)3;1-5(2,3)4/h1-3H3;(H2,1,2,3,4) |
InChI Key |
KIUAERUGDCOOSB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C.OS(=O)(=O)O |
Related CAS |
57980-95-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)
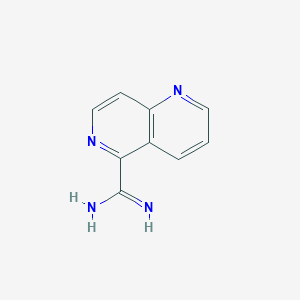
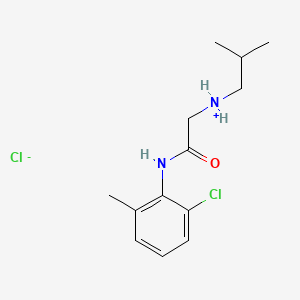

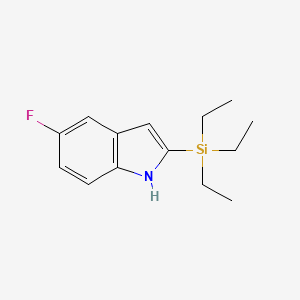
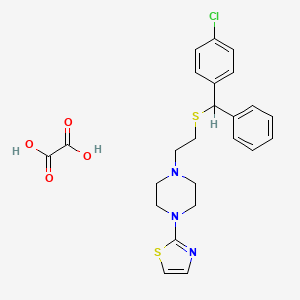
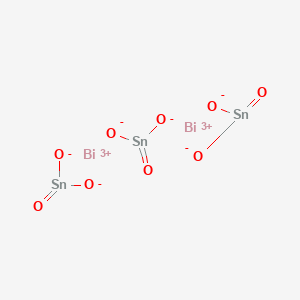
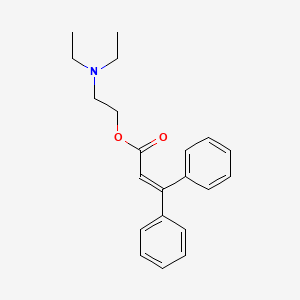
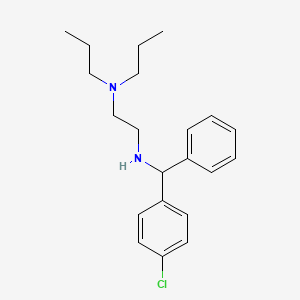
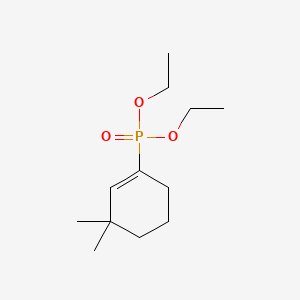
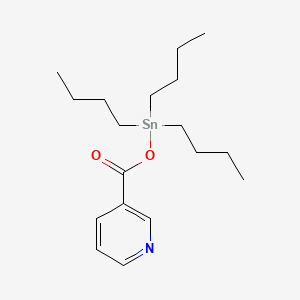
![2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid](/img/structure/B13751431.png)
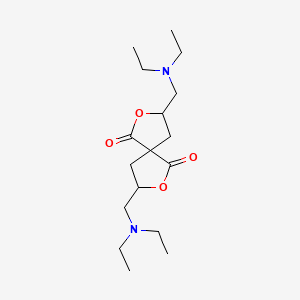
![Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13751440.png)
